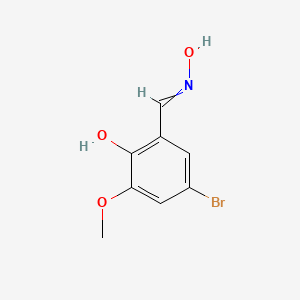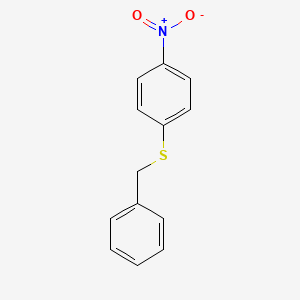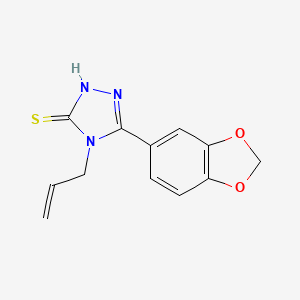![molecular formula C14H12O3 B1332660 4'-羟基[1,1'-联苯]-4-甲酸甲酯 CAS No. 40501-41-5](/img/structure/B1332660.png)
4'-羟基[1,1'-联苯]-4-甲酸甲酯
概述
描述
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a compound that belongs to the class of organic compounds known as biphenyls. These are organic compounds containing two benzene rings connected by a single carbon-carbon bond. The specific compound of interest has a hydroxy group attached to one of the benzene rings and a carboxylate ester function at the para position of the other benzene ring.
Synthesis Analysis
The synthesis of related biphenyl carboxylates often involves the use of aromatic starting materials that undergo various chemical transformations. For instance, the preparation of similar compounds has been reported through reactions such as the aromatization of cyclohexenone derivatives under reflux conditions with iodine and methanol , or via anionic polymerization followed by termination with carbon dioxide and hydrolysis . These methods highlight the versatility of synthetic approaches in creating complex biphenyl structures.
Molecular Structure Analysis
The molecular structure of biphenyl carboxylates is typically confirmed using techniques such as IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies can be compared with calculated values using computational methods like HF and DFT, which provide insights into the stability of the molecule and the electronic distribution within the structure .
Chemical Reactions Analysis
Biphenyl carboxylates can undergo various chemical reactions, including those that lead to the formation of mesogenic properties, as seen in compounds with similar structures . These reactions can result in the formation of smectic phases and phase transitions, which are of interest in the study of liquid crystals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylates can be influenced by the presence of substituents on the rings. For example, the introduction of chiral groups or alkoxy chains can lead to different mesophase sequences and affect the material's mesomorphic properties . The presence of functional groups like hydroxy or nitro can also result in intramolecular hydrogen bonding, which can influence the compound's crystal packing and stability .
科学研究应用
光学氯化物传感器开发
联苯的衍生物2'-氨基联苯-4-甲酸甲酯已通过铃木-宫浦交叉偶联反应和选择性硝化反应合成。该化合物作为光学氯化物传感器显示出巨大的潜力,在氯离子存在下会改变发射颜色。这一发现与化学传感和分析化学领域尤为相关 (Das、Mohar和Bag,2021).
液晶研究
对联苯羧酸盐的各种衍生物进行了研究,探讨了它们的液晶性质。这些研究包括检查由4'-n-烷基联苯-4-基5-n-烷基噻吩-2-羧酸盐形成的液晶和含有部分氟化末端链的反铁电化合物。这些发现促进了显示技术和其他需要液晶材料的应用中先进材料的发展 (Butcher、Byron、Matharu和Wilson,1995); (Drzewiński、Czupryński、Dabrowski和Neubert,1999).
晶体结构分析
晶体结构分析对于了解化合物的分子结构和性质至关重要。包括4-羟基-3-硝基-2-(4-硝基苯基)-5-(1,1,1-三苯基-λ5-膦亚甲基)-1,3-环戊二烯-1-羧酸甲酯在内的各种联苯衍生物的晶体结构,提供了对分子排列、稳定性和在材料科学和药学等各个领域的潜在应用的见解 (Alizadeh,2005).
分析化学应用
对联苯衍生物的研究还包括分析化学应用。例如,新型乙烯基联芳基化合物的酸解离常数的电位测定有助于了解它们的化学行为以及作为分子印迹聚合物中功能单体的潜力 (Zayas、McCluskey、Bowyer和Holdsworth,2015).
未来方向
The future directions for research on “Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry .
属性
IUPAC Name |
methyl 4-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBQSOODLMGROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363419 | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
40501-41-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40501-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)




![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)


